1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine

Catalog No.
S13803667
CAS No.
M.F
C11H19N3
M. Wt
193.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine

Product Name

1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine

IUPAC Name

1-methyl-N-(3-methylcyclohexyl)pyrazol-4-amine

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

InChI

InChI=1S/C11H19N3/c1-9-4-3-5-10(6-9)13-11-7-12-14(2)8-11/h7-10,13H,3-6H2,1-2H3

InChI Key

BLGZNVKECGFMBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2=CN(N=C2)C

1-Methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine is a heterocyclic organic compound characterized by its pyrazole ring structure, which includes two nitrogen atoms in a five-membered ring. The compound's molecular formula is C11H19N3C_{11}H_{19}N_3 with a molecular weight of approximately 193.29 g/mol. The unique substitution pattern, particularly the presence of the 3-methylcyclohexyl group, imparts distinct chemical and biological properties that are of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives of the pyrazole ring.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, potentially yielding amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms or the pyrazole ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: Commonly performed with hydrogen peroxide in acetic acid or potassium permanganate in water.
  • Reduction: Typically conducted with lithium aluminum hydride in dry ether or sodium borohydride in methanol.
  • Substitution: Often requires a base such as sodium hydroxide or sodium hydride to facilitate nucleophilic attacks.

1-Methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine has been investigated for various biological activities. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties. The mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. This compound is considered for therapeutic applications, including treatments for inflammatory diseases and possibly anticancer effects.

The synthesis of 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine typically involves:

  • Starting Materials: The reaction usually begins with 3-methylcyclohexylamine and 1-methyl-1H-pyrazole-4-carboxylic acid.
  • Reaction Conditions: The synthesis is often carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction mixture is generally refluxed in solvents like dichloromethane or acetonitrile to facilitate the formation of the desired product.

The compound has several potential applications:

  • Medicinal Chemistry: Explored for its bioactive properties, including potential therapeutic effects against inflammation and cancer.
  • Material Science: Used as a building block for developing new materials, such as polymers and coatings with specific properties.
  • Research: Serves as an important intermediate for synthesizing more complex organic molecules.

Studies on interaction mechanisms suggest that 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine may interact with various biological targets. For instance, it might inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation. Further research is needed to elucidate its full pharmacological profile and interaction pathways.

Several compounds share structural similarities with 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine. These include:

  • 1-Methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine
    • Similar structure but with a different cyclohexyl substitution pattern.
  • 1-Methyl-N-(4-methylcyclohexyl)-1H-pyrazol-4-amine
    • Another derivative that exhibits distinct chemical properties due to its unique substitution.

Comparison Table

Compound NameMolecular FormulaUnique Features
1-Methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amineC11H19N3Substituted at the 3-position of cyclohexane
1-Methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amineC11H19N3Substituted at the 2-position of cyclohexane
1-Methyl-N-(4-methylcyclohexyl)-1H-pyrazol-4-amineC11H19N3Substituted at the 4-position of cyclohexane

These compounds are characterized by their pyrazole core structure but differ in their substituent positions, which significantly influences their chemical reactivity and biological activity. The unique substitution pattern of 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine makes it an interesting subject for further research in medicinal chemistry and materials science.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.157897619 g/mol

Monoisotopic Mass

193.157897619 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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